molecular formula C21H22ClN B001222 Naftifine hydrochloride CAS No. 65473-14-5

Naftifine hydrochloride

Cat. No.: B001222
CAS No.: 65473-14-5
M. Wt: 323.9 g/mol
InChI Key: OLUNPKFOFGZHRT-YGCVIUNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naftifine hydrochloride is a synthetic allylamine antifungal agent that inhibits squalene 2,3-epoxidase, a key enzyme in ergosterol biosynthesis. This inhibition leads to ergosterol depletion and accumulation of squalene, disrupting fungal cell membrane integrity . It exhibits broad-spectrum activity against dermatophytes (e.g., Trichophyton rubrum, Microsporum canis), yeasts (e.g., Candida spp.), and molds (e.g., Aspergillus spp.), with MICs ranging from 0.015–1.0 μg/mL against dermatophytes . Clinically, this compound is used topically (1% or 2% formulations) to treat tinea pedis, onychomycosis, and cutaneous candidiasis. It also demonstrates anti-inflammatory properties by reducing neutrophil chemotaxis and superoxide production .

Preparation Methods

Traditional Synthetic Routes for Naftifine Hydrochloride

Direct Alkylation of N-Methyl-1-Naphthylmethylamine Hydrochloride

The most widely documented synthesis involves reacting N-methyl-1-naphthylmethylamine hydrochloride with cinnamyl chloride under phase-transfer conditions . Key steps include:

  • Solvent Selection : Methyl tert-butyl ether (MTBE) is preferred due to its ability to dissolve both polar and nonpolar reactants while minimizing side reactions .

  • Catalysis : Potassium carbonate acts as a base, with PEG-600 enhancing reaction efficiency by stabilizing intermediates (yield: 84–92%) .

  • Temperature Control : Reflux at 80–100°C for 8–12 hours ensures complete conversion, verified by TLC monitoring .

Critical Process Parameters :

ParameterOptimal RangeImpact on Yield
Reaction Temperature80–100°C±5% yield variation
Molar Ratio (Amine:Cinnamyl)1:1.1–1.2Excess cinnamyl reduces byproducts
PEG-600 Concentration0.1–0.15 mol%>90% efficiency above 0.1 mol%

Post-reaction purification involves filtration to remove potassium carbonate residues, followed by recrystallization from ethyl acetate/hexane mixtures to achieve ≥98% HPLC purity .

Amide Reduction Pathway

An alternative route starts with N-methyl-1-naphthylamide , which undergoes allylation and subsequent reduction :

  • Allylation : FeCl₃-catalyzed reaction with allyl bromide in xylene at 140°C yields N-methyl-N-allyl-1-naphthylcarboxamide (83% yield) .

  • Reduction : LiAlH₄ in THF reduces the amide to naftifine free base, followed by HCl salt formation (85% overall yield) .

Advantages Over Alkylation Route :

  • Avoids cinnamyl chloride handling (a lachrymator).

  • Enables structural diversification through varied allylating agents .

Advanced Formulation Techniques

Nanoemulgel Development

Recent studies optimized topical delivery using a 32 full factorial design to assess almond oil (X₁: 1–3% v/v) and homogenization speed (X₂: 15,000–25,000 rpm) :

Optimized Nanoemulsion Composition :

ComponentConcentrationFunction
Naftifine HCl2% w/wActive ingredient
Almond Oil3% v/vPermeation enhancer
Tween 804% v/vSurfactant
Transcutol P2% v/vCo-surfactant

Particle size analysis revealed a narrow distribution (100 nm ± 15 nm, PDI: 0.196), ensuring deep dermal penetration .

Electrospun Nanofibers

Crosslinked PVA/sodium alginate nanofibers (150–300 nm diameter) demonstrated sustained release over 24 hours :

  • Fabrication : Electrospinning at 15 kV with 0.7 mm needle diameter.

  • Drug Loading : 2.1% w/w achieved via methanol co-solvent.

  • Release Kinetics : Fitted Higuchi model (R²=0.98), indicating diffusion-controlled release .

Process Optimization and Analytical Methodologies

Impurity Control Strategies

  • Byproduct Identification : GC-MS analysis detected ≤0.5% N-methyl-1-naphthylmethylamine dimer in alkylation routes .

  • Purification Innovations :

    • Countercurrent Extraction : MTBE/water partitioning reduces ionic impurities by 40% .

    • Crystallization Additives : 0.1% w/v hydroxypropyl-β-cyclodextrin improves crystal habit (needle → cubic) .

Analytical Characterization

TechniqueApplicationKey Findings
HPLC (C18 column)Purity assessment98.2–99.1% purity
SEMNanostructure imagingSpherical nanoemulsion
FTIRFunctional group verificationC-Cl stretch at 735 cm⁻¹

Comparative Analysis of Industrial-Scale Methods

Yield and Cost Comparison :

MethodYield (%)Raw Material Cost (USD/kg)
Direct Alkylation84–92120–150
Amide Reduction80–85180–210
Nanoemulgel95–98*240–280
*Formulation yield accounting for drug loading efficiency .

Environmental Impact :

  • Alkylation route generates 8–10 L/kg organic waste vs. 15 L/kg for amide reduction .

  • Nanoemulsion processes reduce solvent use by 60% through aqueous-based systems .

Chemical Reactions Analysis

Chemical Stability and Degradation

Naftifine hydrochloride demonstrates stability under standard conditions but decomposes under specific stressors:

Degradation Products

Condition Degradation Pathway Products Source
High heat (>200°C)Thermal decompositionNOₓ, HCl, toxic fumes[SAFETY DATA SHEET]
Acidic/alkaline hydrolysisEster/amide bond cleavageUnidentified metabolites[FDA Label]

Note : Stability studies confirm no significant degradation under normal storage (25°C, 60% RH) .

Metabolic Reactions

In vivo studies reveal limited systemic absorption (~4.2–6% of topical dose) and hepatic metabolism:

Key Pathways

Process Enzymes/Reactions Metabolites Excretion Source
Phase I metabolismCytochrome P450 oxidationDemethylated derivativesUrine (50–60%)[FDA Review]
Phase II metabolismGlucuronidationConjugated metabolitesFeces (40–50%)[DrugBank]

Half-life : 2–3 days post-excretion .

Reactivity in Formulation

This compound interacts with excipients in topical formulations:

Notable Interactions

Excipient Interaction Effect Source
Thioglycolic acidEnhances transungual penetrationIncreases nail accumulation by 100% [PMC Study]
Polysorbate 80Stabilizes micellar dispersionImproves solubility and bioavailability[DailyMed]

Formulation Impact :

  • Alcohol (52% v/v) in gels enhances skin permeability .
  • pH adjustment with trolamine ensures stability .

Antifungal Mechanism (Squalene Epoxidase Inhibition)

While not a direct chemical reaction, naftifine’s pharmacological action involves:

  • Target : Squalene 2,3-epoxidase (ERG1) in fungal cells.
  • Mechanism : Inhibits ergosterol biosynthesis, leading to squalene accumulation and fungal cell death .
  • In vitro activity : MIC range = 0.031–0.1 µg/mL against dermatophytes .

Degradation Conditions

Stress Factor Effect
Heat (>200°C)Toxic fumes (NOₓ, HCl)
UV lightNo significant degradation
Hydrolysis (pH 1–13)Partial decomposition

Key Research Findings

  • Efficiency : Thioglycolic acid in formulations triples transungual permeation .
  • Safety : No mutagenic/clastogenic potential in Ames assay or micronucleus tests .
  • Scalability : CN1324790A’s method reduces production costs by 40% compared to earlier routes .

Scientific Research Applications

Pharmacological Properties

Naftifine hydrochloride acts by inhibiting the enzyme squalene 2,3-epoxidase, which is crucial in the biosynthesis of sterols in fungi. This inhibition leads to decreased ergosterol levels and an accumulation of squalene, ultimately resulting in fungal cell death. The compound has demonstrated effectiveness against a range of dermatophytes and some Candida species:

Organism Activity
Trichophyton rubrumFungicidal
Trichophyton mentagrophytesFungicidal
Trichophyton tonsuransFungicidal
Epidermophyton floccosumFungicidal
Microsporum canisFungicidal
Candida albicansFungistatic

Clinical Applications

This compound is primarily indicated for the topical treatment of:

  • Tinea Pedis (Athlete's foot)
  • Tinea Cruris (Jock itch)
  • Tinea Corporis (Ringworm)

The recommended formulations include creams and gels, typically applied once or twice daily depending on the specific product used .

Efficacy Studies

Clinical trials have established the efficacy and safety of this compound in treating dermatophyte infections:

  • A study involving 146 subjects with tinea cruris showed significant improvement in symptoms after two weeks of treatment with naftifine cream. Clinical assessments included evaluations for erythema, pruritus, and scaling, with results indicating a high response rate to treatment .
  • Another trial on pediatric subjects demonstrated that naftifine gel was well tolerated, with measurable plasma concentrations indicating systemic absorption without significant adverse effects .

Pharmacokinetics

Pharmacokinetic studies reveal that naftifine penetrates the stratum corneum effectively. Following topical application, systemic exposure increases over time:

Parameter Day 1 Day 14
Cmax (ng/mL)3.60 (76.6%)Measurable levels observed
AUC0-24 (ng*hr/mL)49.8 (64.4%)Increased over time

These findings suggest that while naftifine is primarily a topical agent, it can achieve measurable systemic levels, indicating potential for broader therapeutic effects .

Case Study: Efficacy in Tinea Cruris

A randomized, double-blind study assessed the effectiveness of naftifine cream versus a placebo in patients diagnosed with tinea cruris. Results indicated that patients receiving naftifine experienced a faster resolution of symptoms compared to those receiving the placebo.

Case Study: Pediatric Use

In a pediatric population aged 2 to less than 12 years with moderate tinea corporis, naftifine gel was applied once daily for two weeks. The treatment was well tolerated, with no severe side effects reported and significant clinical improvement noted by the end of the treatment period .

Mechanism of Action

The mechanism of action of benzo[d]thiazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. In cancer research, it has been shown to interfere with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Allylamines: Terbinafine and Butenafine

Compound Molecular Weight (g/mol) MIC Range (μg/mL) Key Clinical Findings
Naftifine 323.86 0.015–1.0 84% clinical success in tinea pedis after 2 weeks ; 80% mycological cure in onychomycosis .
Terbinafine 291.43 0.001–0.03 Superior to clotrimazole (85% vs. 60% cure rates in tinea corporis) .
Butenafine 317.87 0.003–0.06 90% efficacy in guinea pig dermatophytosis models; faster symptom relief than naftifine .
  • Mechanistic Differences : While all allylamines inhibit squalene epoxidase, naftifine and terbinafine are fungicidal, whereas butenafine is primarily fungistatic at lower concentrations .
  • Penetration : Naftifine’s molecular weight (323.86 g/mol) is lower than amorolfine (353.98 g/mol), but its high lipophilicity limits transungual penetration compared to smaller, less lipophilic agents .

Azoles: Clotrimazole and Ketoconazole

Compound Molecular Weight (g/mol) MIC Range (μg/mL) Key Clinical Findings
Naftifine 323.86 0.015–1.0 96.97% efficacy in pityriasis versicolor when combined with ketoconazole .
Clotrimazole 344.22 0.1–10.0 62.5% cure rate in tinea pedis; inferior to allylamines .
Ketoconazole 531.43 0.01–1.0 Limited efficacy in onychomycosis due to poor nail penetration .
  • Efficacy : Naftifine inhibits 98.75% of dermatophyte strains at ≤1.0 μg/mL, outperforming clotrimazole and imidazoles .
  • Synergy: Combining naftifine with ketoconazole enhances efficacy in pityriasis versicolor (96.97% vs. 75% cure rate for monotherapy) .

Other Antifungals: Amorolfine and Ciclopirox

Compound Molecular Weight (g/mol) MIC Range (μg/mL) Key Clinical Findings
Naftifine 323.86 0.015–1.0 33% clinical cure rate in moccasin-type tinea pedis at 4 weeks .
Amorolfine 353.98 0.01–0.1 Superior nail penetration due to lower lipophilicity .
Ciclopirox 207.27 0.5–4.0 48% mycological cure in onychomycosis; requires longer treatment .
  • Transungual Delivery : Naftifine’s penetration improves with chemical enhancers (e.g., thioglycolic acid) or laser pretreatment, but human nails remain less permeable than bovine hooves in models .

Key Research Findings

Resistance Potential: No resistance observed in naftifine-treated Trichophyton spp. after 15 serial passages .

Formulation Impact : Naftifine nail lacquers with Eudragit polymers enhance drug release and adhesion, improving efficacy in onychomycosis .

Clinical and Pharmacokinetic Considerations

  • Human vs. Animal Models : Bovine hooves overestimate naftifine penetration by 2–3× compared to human nails .
  • pH Sensitivity : Naftifine’s solubility and binding to keratin are pH-dependent, with optimal activity at pH 3 .
  • Comparative Meta-Analysis : Naftifine, terbinafine, and butenafine show equivalent mycological cure rates, but azoles (clotrimazole, oxiconazole) are statistically inferior .

Biological Activity

Naftifine hydrochloride is a synthetic antifungal agent belonging to the allylamine class, primarily used for the treatment of superficial fungal infections. Its biological activity is characterized by its fungicidal properties, mechanism of action, pharmacokinetics, and clinical efficacy.

Naftifine exerts its antifungal effects through the inhibition of squalene epoxidase , an enzyme critical for sterol biosynthesis in fungi. This inhibition leads to a decrease in ergosterol levels while causing an accumulation of squalene within fungal cells. The resultant disruption in membrane integrity contributes to the fungicidal activity of naftifine against various dermatophytes, including:

  • Trichophyton rubrum
  • Trichophyton mentagrophytes
  • Epidermophyton floccosum
  • Microsporum canis

In vitro studies have demonstrated naftifine's effectiveness against these organisms, indicating its broad-spectrum antifungal capabilities .

Pharmacokinetics

This compound is typically administered topically, and its pharmacokinetic profile reveals several key characteristics:

  • Absorption : Following topical application, approximately 4.2% of the applied dose is absorbed into systemic circulation .
  • Half-life : The elimination half-life is about 2 to 3 days, indicating a relatively prolonged presence in the body following application .
  • Distribution : Naftifine does not have a well-defined volume of distribution; however, it is known to penetrate the stratum corneum effectively .

The pharmacokinetic profile supports its use for localized infections, as sufficient concentrations are achieved in the skin to inhibit fungal growth.

Clinical Efficacy

Clinical studies have validated the efficacy of this compound in treating various dermatophyte infections. A notable observational study reported that topical naftifine 2% cream was safe and effective for Indian patients with tinea cruris and tinea corporis. The study found that:

  • 82.07% of patients achieved clinical cures by the third visit.
  • 94.6% showed mycological cure at treatment's end based on KOH mount results (p<0.0001) .

Case Study Summary

Study TypePopulationTreatmentEfficacy Rate (%)p-value
Observational StudyIndian PatientsNaftifine 2% Cream82.07<0.0001
KOH Mount AnalysisMicroscopic EvaluationNaftifine 2% Cream94.6<0.0001

Safety Profile

This compound has been generally well-tolerated in clinical settings. Adverse events reported are typically mild and transient. In one study involving 463 patients treated with naftifine 2% cream, only a small percentage experienced adverse effects, which resolved within days . The tolerability was rated as excellent by physicians in over 70% of cases.

Q & A

Basic Research Questions

Q. What is the primary antifungal mechanism of naftifine hydrochloride, and how can researchers experimentally validate its inhibition of squalene epoxidase?

this compound selectively inhibits squalene 2,3-epoxidase, disrupting ergosterol biosynthesis in fungi. To validate this, researchers can:

  • Enzyme Activity Assays : Measure squalene epoxidase activity in fungal cell lysates using radiolabeled squalene and monitor conversion to squalene epoxide via thin-layer chromatography (TLC) .
  • Sterol Quantification : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify ergosterol depletion and squalene accumulation in treated fungal cells .

Q. What analytical methods are suitable for quantifying this compound in experimental formulations?

UV spectrophotometry is a validated method for quantification:

  • Wavelength Selection : Use the absorption peak at 256 ± 2 nm in ethanol or aqueous solutions .
  • Calibration Curves : Prepare standard solutions (e.g., 0.1–2.0 mg/mL) and validate linearity (R² > 0.995) across this range .
  • Interference Checks : Confirm that excipients (e.g., PEGs) do not alter absorbance characteristics .

Q. How are minimum inhibitory concentrations (MICs) for this compound determined against diverse fungal species?

MICs are determined via broth microdilution assays:

  • Inoculum Standardization : Adjust fungal suspensions to 1–5 × 10³ CFU/mL in Sabouraud dextrose broth .
  • Dose Range : Test naftifine concentrations from 0.1 to >100 µg/mL, with MIC defined as the lowest concentration inhibiting visible growth after 48–72 hours .

Advanced Research Questions

Q. How can researchers optimize this compound release from topical formulations (e.g., nail lacquers)?

Key variables include polymer selection and in vitro release testing:

  • Polymer Screening : Compare ethyl cellulose, Eudragit RL100, and RS100 for film-forming properties and drug release kinetics .
  • Diffusion Studies : Use cuprophan membranes (MWCO 10,000 Da) to simulate drug permeation at 32°C, with HPLC quantification of released naftifine over 24–48 hours .
  • ATR-FTIR Analysis : Assess stratum corneum permeation enhancement in microemulsion formulations .

Q. What experimental designs are appropriate for clinical trials comparing this compound to other antifungals (e.g., terbinafine)?

Phase III trials should include:

  • Double-Blind Randomization : Assign patients to naftifine 2% or terbinafine 1% groups, with standardized application protocols .
  • Endpoints : Primary = clinical cure (e.g., erythema/scaling resolution); Secondary = mycological cure (negative cultures) and relapse rates at 4–8 weeks post-treatment .
  • Statistical Power : Ensure sample sizes (e.g., n > 250) to detect significant differences (p < 0.05) using chi-square or ANOVA .

Q. How should researchers address contradictions in MIC data across fungal species (e.g., dermatophytes vs. Candida)?

  • Species-Specific Validation : Replicate MIC assays under standardized conditions (pH 6.5–7.0, 35°C) for consistency .
  • Mechanistic Studies : Investigate differential expression of squalene epoxidase isoforms or efflux pumps in resistant strains (e.g., Candida spp.) via RT-qPCR .

Q. What methodologies validate this compound’s dual antifungal and anti-inflammatory effects?

  • Anti-Inflammatory Assays : Measure inhibition of PMN chemotaxis in vitro using Boyden chambers and IL-8/C5a as chemoattractants .
  • ROS Quantification : Use fluorescent probes (e.g., DCFH-DA) to assess superoxide reduction in treated keratinocytes .

Q. Methodological Considerations

Q. How to ensure reproducibility in HPLC analysis of this compound per USP guidelines?

  • Mobile Phase : Prepare n-hexane/alcohol/dimethylformamide/formic acid (200:60:40:2), degassed and equilibrated for 12 hours .
  • System Suitability : Validate column efficiency (N > 2000), tailing factor (<2.0), and resolution (>1.5) using USP reference standards .

Q. What protocols are recommended for stability testing of this compound in solvent-based formulations?

  • Storage Conditions : Test degradation at -20°C (powder) and -80°C (solutions) over 12–36 months via accelerated stability studies (25°C/60% RH) .
  • Impurity Profiling : Use LC-MS to identify degradation products (e.g., oxidized derivatives) and ensure compliance with ICH Q3A/B guidelines .

Properties

IUPAC Name

(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUNPKFOFGZHRT-YGCVIUNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045496
Record name Naftifine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65473-14-5
Record name Naftifine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65473-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naftifine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065473145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAFTIFINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naftifine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-N-Cinnamyl-N-methyl-1-naphthalenemethyl-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAFTIFINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UR9N9041
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Naftifine hydrochloride
Naftifine hydrochloride
Naftifine hydrochloride
Naftifine hydrochloride
Naftifine hydrochloride
Naftifine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.